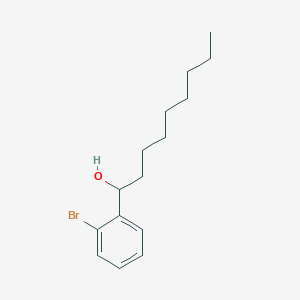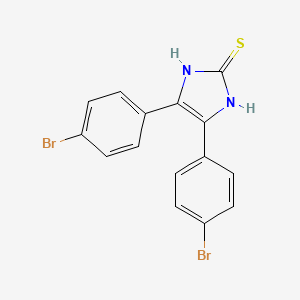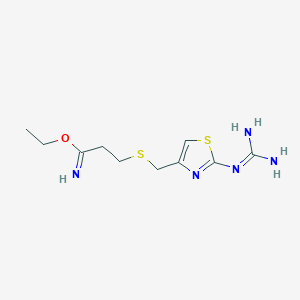
4-(methylamino)-4-phenylcyclohexan-1-one
Übersicht
Beschreibung
4-(methylamino)-4-phenylcyclohexan-1-one is an organic compound with the molecular formula C13H17NO It contains a cyclohexanone ring substituted with a phenyl group and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylamino)-4-phenylcyclohexan-1-one typically involves the reaction of 2-ethyl-2-methylaminobutyrophenone in a sealed vessel at temperatures between 180 and 250°C . This process results in the formation of the desired aminoketone through a rearrangement of the carbon skeleton of the hydroxyketone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
4-(methylamino)-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
4-(methylamino)-4-phenylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(methylamino)-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, leading to alterations in neurotransmitter release and signal transduction . This interaction can result in various physiological and pharmacological effects, depending on the specific receptors and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketamine: 2-(o-chlorophenyl)-2-(methylamino)-cyclohexanone, known for its anesthetic properties.
Cyclohexanone: A simpler ketone with a similar cyclohexanone ring structure.
4-Methylcyclohexanone: A related compound with a methyl group on the cyclohexanone ring.
Uniqueness
4-(methylamino)-4-phenylcyclohexan-1-one is unique due to the presence of both a phenyl group and a methylamino group on the cyclohexanone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
4-(methylamino)-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c1-14-13(9-7-12(15)8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 |
InChI-Schlüssel |
OOHVPJGDPFGVNV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CCC(=O)CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Propionyl-2H-cyclohepta[b]furan-2-one](/img/structure/B8323506.png)


![[4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol](/img/structure/B8323534.png)





![N-[3-(dimethylamino)propyl]N,N'-dimethyl-1,3-propanediamine](/img/structure/B8323577.png)
